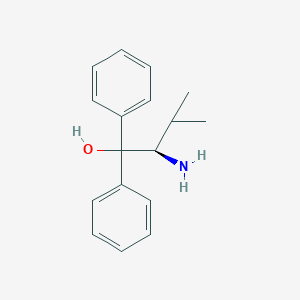

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVZZGGOZBOQS-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86695-06-9 | |

| Record name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol widely utilized as a crucial building block and chiral auxiliary in asymmetric synthesis. This document details its known physical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its application in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder. Its structural and physical properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₂₁NO | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| Melting Point | 95-99 °C | |

| Optical Rotation | [α]²⁰/D +132° (c=1 in chloroform) | |

| Appearance | White to Almost white powder/crystal | [2] |

| Purity | >98.0% (TLC)(HPLC) | [2] |

| CAS Number | 86695-06-9 | [1] |

Solubility Profile

The solubility of this compound has been reported in chloroform, as indicated by the conditions for optical rotation measurement. Generally, amino alcohols exhibit solubility in a range of organic solvents. Based on its structure, it is anticipated to be soluble in alcohols such as methanol and ethanol, and other polar organic solvents. Its solubility in water is expected to be low due to the presence of the two phenyl groups and the hydrocarbon backbone.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Optical Rotation Measurement

The specific rotation is a characteristic property of chiral compounds and is measured using a polarimeter.

Protocol:

-

Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass of the substance in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of chloroform).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed angle of rotation is measured at a specific temperature (typically 20°C) and wavelength (usually the sodium D-line at 589 nm).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis and Application Workflow

This compound is a valuable chiral auxiliary in asymmetric synthesis. Its synthesis and subsequent use in a stereoselective reaction can be depicted in the following logical workflow.

Caption: A logical workflow illustrating the synthesis of the chiral auxiliary from L-Valine and its subsequent application in an asymmetric reaction to yield an enantiomerically enriched product.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways or its detailed mechanism of action in biological systems. Its primary utility and research focus have been within the realm of synthetic organic chemistry as a tool for asymmetric synthesis. Further research would be required to elucidate any potential biological activities.

References

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol molecular weight

An In-depth Guide to the Molecular Weight of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, a chiral amino alcohol.

Molecular Formula and Weight

The chemical formula for this compound is C₁₇H₂₁NO.[1][2] Its molecular weight is 255.35 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is detailed below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 17 | 12.011[3][4] | 204.187 |

| Hydrogen | H | 21 | 1.008[5][6][7][8][9] | 21.168 |

| Nitrogen | N | 1 | 14.007[10][11][12][13] | 14.007 |

| Oxygen | O | 1 | 15.999[14][15][16][17] | 15.999 |

| Total | 255.361 |

Note: The slight difference between the calculated molecular weight and the commonly cited value of 255.35 g/mol is due to rounding of atomic weights.

Experimental Protocols

The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]⁺ or other adducts is used to determine the molecular weight.

Visualizing the Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Elemental composition of the target molecule.

References

- 1. This compound 95 86695-06-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. youtube.com [youtube.com]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 14. fiveable.me [fiveable.me]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , also known as (R)-Diphenylvalinol, is a chiral amino alcohol that serves as a crucial building block and catalyst in modern organic synthesis. Its rigid structure, conferred by the two phenyl groups, and its defined stereochemistry make it an invaluable tool in the pharmaceutical and fine chemical industries for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in asymmetric catalysis.

Chemical Structure and Properties

This compound possesses a well-defined three-dimensional structure that is key to its function as a chiral auxiliary and catalyst. The molecule features a stereocenter at the carbon atom bearing the amino group, which dictates the stereochemical outcome of reactions in which it participates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86695-06-9 | [1] |

| Molecular Formula | C₁₇H₂₁NO | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 95-99 °C | [3] |

| Optical Activity | [α]²⁰/D +132° (c=1 in chloroform) | [3] |

| Linear Formula | (CH₃)₂CHCH(NH₂)C(C₆H₅)₂OH | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features (Predicted and based on similar structures) |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-N proton (doublet), Isopropyl protons (doublets and multiplet), OH and NH₂ protons (broad singlets). |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary carbon C-OH (~78 ppm), CH-N carbon (~60 ppm), Isopropyl carbons. |

| IR Spectroscopy | O-H and N-H stretching (broad, ~3100-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (~1050 cm⁻¹). |

Synthesis

The most common and efficient method for the synthesis of this compound is through the reduction of the corresponding α-amino acid, (R)-valine. This transformation can be achieved using a suitable reducing agent, such as a borane complex.

Experimental Protocol: Synthesis via Reduction of (R)-Valine

Materials:

-

(R)-Valine

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with (R)-valine and anhydrous THF.

-

Addition of Reducing Agent: The borane complex (dissolved in THF if necessary) is added dropwise to the stirred suspension of (R)-valine at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C.

-

Work-up: The mixture is basified with aqueous NaOH until a pH of >10 is reached. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Synthetic workflow for this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral catalyst or auxiliary in asymmetric synthesis, most notably in the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Mechanism of Action: Enantioselective Ketone Reduction

When used in conjunction with a borane source (e.g., BH₃·THF), this compound forms a chiral oxazaborolidine catalyst in situ. This catalyst coordinates with the prochiral ketone in a stereochemically defined manner, facilitating the delivery of a hydride from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol product.

The steric bulk of the diphenyl and isopropyl groups on the catalyst plays a crucial role in directing the approach of the ketone, thereby ensuring high enantioselectivity.

References

Synthesis of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic pathway for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol with significant applications in asymmetric synthesis and as a crucial building block in the development of pharmaceutical agents. The synthesis commences with the readily available chiral precursor, (R)-valine, and proceeds through a series of well-established organic transformations.

Core Synthetic Pathway

The most common and efficient route for the preparation of this compound involves a four-step sequence starting from (R)-valine. This pathway leverages the inherent chirality of the starting material to produce the target molecule with high enantiopurity. The key transformations are:

-

Esterification of the carboxylic acid moiety of (R)-valine.

-

N-protection of the primary amine to prevent side reactions in subsequent steps.

-

Grignard reaction with an excess of a phenylating agent to construct the diphenylmethanol core.

-

Deprotection of the amino group to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis.

Step 1: Esterification of (R)-Valine to (R)-Valine Methyl Ester Hydrochloride

This initial step converts the carboxylic acid of (R)-valine into its corresponding methyl ester, which is more suitable for subsequent reactions. The use of thionyl chloride in methanol is a common and effective method for this transformation.

Methodology:

-

To a stirred suspension of (R)-valine in anhydrous methanol, cooled to 0 °C, thionyl chloride is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure to yield (R)-valine methyl ester hydrochloride as a solid.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| (R)-Valine | 1.0 eq | Starting material |

| Anhydrous Methanol | Solvent | - |

| Thionyl Chloride | 1.1 - 1.5 eq | Temperature control is crucial during addition |

| Product | - | (R)-Valine Methyl Ester Hydrochloride |

| Typical Yield | - | >95% |

Step 2: N-protection of (R)-Valine Methyl Ester

Protection of the amino group is essential to prevent its reaction with the Grignard reagent in the next step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

Methodology:

-

(R)-Valine methyl ester hydrochloride is dissolved in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and water.

-

A base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, is added to neutralize the hydrochloride salt.

-

Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

An aqueous workup followed by extraction and solvent evaporation affords N-Boc-(R)-valine methyl ester.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| (R)-Valine Methyl Ester HCl | 1.0 eq | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 eq | - |

| Base (e.g., Triethylamine) | 2.0 - 2.2 eq | To neutralize HCl and facilitate the reaction |

| Solvent | Dichloromethane | Anhydrous conditions are preferred |

| Product | - | N-Boc-(R)-Valine Methyl Ester |

| Typical Yield | - | 90-98% |

Step 3: Grignard Reaction of N-Boc-(R)-Valine Methyl Ester

This is the key carbon-carbon bond-forming step where the two phenyl groups are introduced. The ester reacts with two equivalents of the Grignard reagent to form a tertiary alcohol.

Methodology:

-

A solution of N-Boc-(R)-valine methyl ester in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a freshly prepared solution of phenylmagnesium bromide (in excess, typically 2.5-3.0 equivalents) at a low temperature (e.g., 0 °C or -78 °C).

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude N-Boc protected amino alcohol.

-

Purification is typically achieved by column chromatography.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| N-Boc-(R)-Valine Methyl Ester | 1.0 eq | - |

| Phenylmagnesium Bromide | 2.5 - 3.0 eq | Anhydrous conditions are critical |

| Solvent | Anhydrous THF or Et₂O | - |

| Product | - | N-Boc-(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

| Typical Yield | - | 60-80% |

Step 4: Deprotection of the N-Boc Group

The final step involves the removal of the Boc protecting group to yield the desired chiral amino alcohol. This is typically achieved under acidic conditions.

Methodology:

-

The N-Boc protected amino alcohol is dissolved in a suitable solvent such as dichloromethane, methanol, or 1,4-dioxane.

-

An acid, such as hydrochloric acid (often as a solution in dioxane or ether) or trifluoroacetic acid, is added.

-

The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting salt can be neutralized with a base and the free amine extracted, or the salt can be isolated directly.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| N-Boc Protected Amino Alcohol | 1.0 eq | - |

| Acid (e.g., HCl in Dioxane) | Excess | - |

| Solvent | Dichloromethane or Dioxane | - |

| Product | - | This compound |

| Typical Yield | - | >90% |

Quantitative Data Summary

| Step | Product | Typical Yield | Purity | Enantiomeric Excess (ee) |

| 1 | (R)-Valine Methyl Ester Hydrochloride | >95% | >98% | >99% |

| 2 | N-Boc-(R)-Valine Methyl Ester | 90-98% | >98% | >99% |

| 3 | N-Boc-(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 60-80% | >95% (after chromatography) | >99% |

| 4 | This compound | >90% | >98% | >99% |

Logical Relationship of Synthetic Steps

Caption: Logical progression of the synthesis from the chiral starting material.

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Chiral Amino Alcohols in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to a chiral backbone. Their inherent chirality and the presence of two versatile functional groups make them exceptionally valuable in the field of asymmetric catalysis. Serving as highly effective chiral ligands, auxiliaries, and organocatalysts, they are instrumental in the stereoselective synthesis of a wide array of molecules, particularly active pharmaceutical ingredients (APIs). The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. This guide provides an in-depth technical overview of the synthesis, applications, and mechanisms of chiral amino alcohols in asymmetric catalysis, tailored for professionals in research and drug development.

Core Concepts in Asymmetric Catalysis with Chiral Amino Alcohols

The efficacy of chiral amino alcohols in asymmetric catalysis stems from their ability to form chiral complexes with metal atoms or to act as bifunctional organocatalysts. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a rigid and well-defined chiral environment. This chiral pocket then directs the approach of substrates, favoring the formation of one enantiomer over the other. In organocatalysis, the amino and hydroxyl groups can act in concert to activate substrates and control the stereochemical outcome of the reaction.

Synthesis of Chiral Amino Alcohols

The accessibility of enantiomerically pure amino alcohols is a key factor in their widespread use. Several synthetic strategies have been developed to produce these crucial compounds.

From the Chiral Pool

A common and cost-effective approach is to synthesize chiral amino alcohols from readily available natural products, such as amino acids and terpenes. For example, L-proline can be reduced to L-prolinol, a versatile chiral amino alcohol. Similarly, naturally occurring ephedrine and norephedrine are themselves potent chiral catalysts and serve as precursors to a variety of other ligands.

Asymmetric Synthesis

More sophisticated methods involve the asymmetric synthesis of the amino alcohol itself. Key strategies include:

-

Asymmetric Aminohydroxylation: This powerful method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

-

Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a ketone adjacent to an amino group is a direct route to chiral β-amino alcohols.

-

Ring-opening of Epoxides: The nucleophilic attack of an amine on a chiral epoxide provides a reliable route to β-amino alcohols.

Key Asymmetric Reactions Catalyzed by Chiral Amino Alcohols

Chiral amino alcohols have been successfully employed in a multitude of asymmetric transformations. The following sections detail some of the most significant applications, including quantitative data and experimental protocols.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. This reaction forms a new carbon-carbon bond and creates a chiral secondary alcohol. Chiral β-amino alcohols are highly effective catalysts for this transformation, with some of the most widely used being derivatives of norephedrine and prolinol.

Table 1: Performance of Selected Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | R |

| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | R |

| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | S |

| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 97 | 98 | S |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | - | - | - | - | 99 | 97 | S |

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst

Materials:

-

Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-Norephedrine)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Freshly distilled benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

-

Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.

-

Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant, often catalyzed by chiral amino alcohol-metal complexes (e.g., copper), provides access to chiral β-nitro alcohols, which are versatile intermediates in the synthesis of β-amino alcohols and other valuable compounds.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Henry Reaction

| Ligand | Metal Salt | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Thiophene-2,5-bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | 20 | Ethanol | 25 | 24 | >99 | 94.6 |

| Brucine-derived amino alcohol | Cu(I) | - | - | - | - | - | up to 98 |

| Chiral Camphor-derived β-amino alcohol | Cu(I) | - | CH₃NO₂ | 0 | - | - | up to 96 |

| C₂-symmetric amino alcohol | Cu(II) | - | - | - | - | up to 97 | up to 98 |

Experimental Protocol: Asymmetric Henry Reaction Catalyzed by an In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Complex

Materials:

-

Chiral thiophene-2,5-bis(β-amino alcohol) ligand (L4)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Substituted aromatic aldehyde

-

Nitromethane

-

Ethanol

Procedure:

-

Catalyst Formation: In a reaction vessel, stir a mixture of the chiral ligand (L4, 20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol at room temperature for 20 minutes.

-

Substrate Addition: Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.

-

Reaction Initiation: Add nitromethane to the reaction mixture and continue stirring at room temperature for 24-48 hours.

-

Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is typically concentrated and purified by column chromatography to isolate the chiral β-nitro alcohol product.

-

Analysis: The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR, chiral HPLC).[2]

Proline-Catalyzed Asymmetric Aldol Reaction

L-proline, a simple and readily available chiral amino acid, is a powerful organocatalyst for the asymmetric aldol reaction. This reaction forms a β-hydroxy carbonyl compound, a key structural motif in many natural products and pharmaceuticals. Proline and its derivatives, such as prolinol, catalyze this reaction via an enamine intermediate.

Table 3: Comparison of L-Prolinol and L-Proline in the Asymmetric Aldol Reaction

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) |

| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

-

L-proline or L-prolinol

-

Aldehyde (e.g., isobutyraldehyde)

-

Ketone (e.g., acetone)

-

Solvent (e.g., DMSO)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Reaction Setup: To a stirred solution of the catalyst (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents) at the desired temperature (e.g., room temperature or -10 to 25 °C).

-

Reaction Progress: Stir the solution for the specified time (e.g., 24-72 hours), monitoring the reaction by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification and Analysis: After evaporation of the solvent, purify the crude product by column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess of the aldol product.[3]

Visualization of Key Processes

Catalytic Cycle of Diethylzinc Addition

The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

References

The Pharmacological Profile of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: An Undetermined Mechanism of Action

Despite its application in synthetic chemistry, the specific mechanism of action of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a pharmacologically active agent is not well-documented in publicly available scientific literature. This technical overview addresses the current state of knowledge, drawing from available data on the compound and its structural class.

This compound is primarily recognized and utilized as a chiral building block in asymmetric synthesis. Its stereospecific structure is valuable for the creation of enantiomerically pure compounds, particularly in the development of novel pharmaceuticals and fine chemicals. While its role in chemical synthesis is established, comprehensive studies detailing its interactions with biological targets, subsequent signaling pathways, and overall pharmacodynamic and pharmacokinetic profiles are scarce.

General Pharmacological Context: Diphenylbutanolamine Derivatives

While information on the specific title compound is limited, research on the broader class of diphenylbutanolamine derivatives suggests that these compounds can exhibit activity within the central nervous system. For instance, certain derivatives of 1-diphenylacetamide-2-butanol have been investigated for their central properties, with some demonstrating anxiolytic effects and the ability to reverse reserpine-induced hypothermia in animal models[1]. This indicates that the diphenylbutanolamine scaffold may serve as a basis for developing centrally acting therapeutic agents. However, without specific studies on this compound, it is not possible to extrapolate these findings to the title compound.

Data on Mechanism of Action: A Notable Absence

A thorough review of scientific databases and patent literature did not yield specific data regarding the mechanism of action of this compound. Key information that remains unelucidated includes:

-

Primary Molecular Targets: The specific receptors, enzymes, ion channels, or other biological molecules with which the compound interacts remain unidentified.

-

Signaling Pathways: Consequently, there is no information on the downstream signaling cascades that might be modulated by this compound.

-

Quantitative Pharmacological Data: Data such as binding affinities (Kᵢ), potency (IC₅₀/EC₅₀), and efficacy are not available.

Due to this lack of fundamental data, a detailed in-depth technical guide on the core mechanism of action cannot be constructed at this time.

Future Directions

To elucidate the pharmacological profile of this compound, a systematic investigation would be required. The following experimental workflow outlines a potential approach to characterizing its mechanism of action.

References

Spectroscopic and Analytical Profile of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol often utilized as a resolving agent and a precursor in asymmetric synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of reported physical properties and predicted spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Compound Identification and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 86695-06-9 | [1][2] |

| Molecular Formula | C₁₇H₂₁NO | [2] |

| Molecular Weight | 255.35 g/mol | [1][2] |

| Melting Point | 95-99 °C | [1] |

| Optical Activity | [α]²⁰/D +132°, c=1 in chloroform | [1] |

| Purity | ≥95% | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 4.50 | Doublet | 1H | CH-NH₂ |

| ~ 2.50 | Broad Singlet | 3H | OH, NH₂ |

| ~ 2.10 | Multiplet | 1H | CH-(CH₃)₂ |

| ~ 0.95 | Doublet | 3H | CH₃ |

| ~ 0.85 | Doublet | 3H | CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic C (ipso-C) |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 80 | Quaternary C-OH |

| ~ 60 | CH-NH₂ |

| ~ 33 | CH-(CH₃)₂ |

| ~ 20 | CH₃ |

| ~ 18 | CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretching |

| 1170 | Medium | C-O stretching |

| 750 - 700 | Strong | Aromatic C-H bending (monosubstituted) |

Predicted Mass Spectrometry (MS) Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are useful for identification via mass spectrometry.[3]

| Adduct | m/z |

| [M+H]⁺ | 256.16959 |

| [M+Na]⁺ | 278.15153 |

| [M+NH₄]⁺ | 273.19613 |

| [M+K]⁺ | 294.12547 |

| [M+H-H₂O]⁺ | 238.15957 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Set the spectral width to approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR :

-

Set the spectral width to approximately 240 ppm.

-

Use proton decoupling (e.g., Waltz-16).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solids.

-

Sample Preparation :

-

Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

-

Using a pipette, carefully drop the solution onto the surface of a single salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the compound on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[5]

-

From the stock solution, prepare a dilute solution for analysis by taking ~100 µL and diluting it with 1 mL of the same solvent, resulting in a final concentration of ~100 µg/mL.[5]

-

If any solid particles are present, filter the solution before introduction to the instrument to prevent blockages.[5]

-

-

Instrument Parameters (ESI-MS) :

-

The sample is typically introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization mode: Positive ion mode is typically used to generate protonated molecules ([M+H]⁺).

-

Capillary voltage: ~3-5 kV.

-

Drying gas (N₂): Set to a temperature and flow rate appropriate for the solvent (e.g., 300 °C, 5-10 L/min).

-

Mass range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis :

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ at m/z ~256.17).

-

Look for other common adducts (e.g., [M+Na]⁺) to confirm the molecular weight.

-

Analyze any fragmentation patterns if tandem MS (MS/MS) is performed.

-

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized or purified organic compound like this compound.

References

Technical Guide: Safety and Handling of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS RN: 86695-06-9). The information is compiled from safety data sheets and chemical catalogues to ensure responsible use in a laboratory or research setting.

Compound Identification and Properties

This compound is a chiral amino alcohol widely used as a chiral building block and auxiliary in asymmetric synthesis, particularly in the development and manufacturing of pharmaceuticals and fine chemicals.[1] Its stereospecific nature makes it a valuable component for creating enantiomerically pure compounds.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 86695-06-9 | [2] |

| Molecular Formula | C₁₇H₂₁NO | [3] |

| Molecular Weight | 255.35 g/mol | [4] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 95-99 °C (lit.) | |

| Optical Activity | [α]20/D +130° to +145°, c = 1 in chloroform | [2] |

| Flash Point | Not applicable | |

| Purity | >95% - >98% | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. All personnel must be aware of its potential risks before handling.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following diagram outlines the required equipment.

References

The Advent and Evolution of Diphenylamino Alcohols in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylamino alcohols represent a significant class of compounds with a rich history in medicinal chemistry and organic synthesis. Their structural motif, characterized by a diphenylamine core linked to a hydroxyl-bearing alkyl chain, has proven to be a versatile scaffold for the development of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical synthetic and mechanistic pathways.

A Historical Overview: From Early Explorations to Modern Applications

The genesis of diphenylamino alcohols is intrinsically linked to the broader exploration of amino alcohols in the early 20th century. Pioneering work by chemists such as Ferdinand F. Blicke was instrumental in establishing the synthetic foundations and exploring the pharmacological potential of this class of compounds. Early research was often driven by the quest for new therapeutic agents, with a particular focus on local anesthetics and antispasmodics.

The core diphenylamine structure was first synthesized in 1864, and its derivatives quickly found use as antioxidants and in the dye industry. The subsequent incorporation of an alcohol moiety was a logical step in the development of pharmacologically active molecules, aiming to modulate properties such as solubility and receptor interaction.

Early synthetic approaches to diphenylamino alcohols were often extensions of classical methods for amine alkylation and C-N bond formation. These included nucleophilic substitution reactions and adaptations of the Ullmann condensation. The development of more sophisticated catalytic systems in the latter half of the 20th century, most notably the Buchwald-Hartwig amination, revolutionized the synthesis of diarylamines and, by extension, diphenylamino alcohols, offering milder reaction conditions and broader substrate scope.

A significant milestone in the application of diphenylamino alcohols was the discovery of their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This finding opened up new avenues for the development of neuroprotective agents for the treatment of a variety of neurological disorders.

Key Synthetic Methodologies

The synthesis of diphenylamino alcohols has evolved significantly over the past century. This section details the primary historical and modern methods, providing both conceptual understanding and practical experimental protocols.

Classical Approaches

The Ullmann condensation, first reported in the early 1900s, represents one of the earliest methods for the formation of the crucial C-N bond in diphenylamines. The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of diphenylamino alcohol synthesis, this can be envisioned as the reaction of diphenylamine with a halo-alcohol.

Experimental Protocol: Synthesis of 2-(Diphenylamino)ethanol via Ullmann Condensation

-

Materials: Diphenylamine (1.0 eq), 2-chloroethanol (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

-

Procedure: To a round-bottom flask is added diphenylamine, 2-chloroethanol, copper(I) iodide, and potassium carbonate. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous DMF is then added, and the reaction mixture is heated to 120-140 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Modern Catalytic Methods

The Buchwald-Hartwig amination, developed in the 1990s, is a palladium-catalyzed cross-coupling reaction that has become a mainstay for the synthesis of aryl amines. Its mild reaction conditions and high functional group tolerance make it a powerful tool for the synthesis of complex diphenylamino alcohols.

Experimental Protocol: Synthesis of 2-(Diphenylamino)ethanol via Buchwald-Hartwig Amination

-

Materials: Diphenylamine (1.0 eq), 2-bromoethanol (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), sodium tert-butoxide (1.4 eq), and toluene.

-

Procedure: An oven-dried Schlenk tube is charged with diphenylamine, 2-bromoethanol, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of representative diphenylamino alcohols using the methodologies described above. Please note that yields can vary depending on the specific substrates and reaction conditions.

| Compound | Methodology | Aryl Halide | Amino Alcohol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-(Diphenylamino)ethanol | Ullmann | Iodobenzene | Ethanolamine | CuI | K₂CO₃ | DMF | 120 | 75-85 | [General Procedure] |

| 2-(Diphenylamino)ethanol | Buchwald-Hartwig | Bromobenzene | Ethanolamine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 85-95 | [General Procedure] |

| 3-(Diphenylamino)propan-1-ol | Buchwald-Hartwig | Bromobenzene | 3-Amino-1-propanol | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 80-90 | [General Procedure] |

Table 1: Synthesis of Diphenylamino Alcohols - Reaction Conditions and Yields

| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-(Diphenylamino)ethanol | 67-69 | 7.25-7.35 (m, 4H), 7.00-7.10 (m, 6H), 3.95 (t, 2H), 3.80 (t, 2H), 1.80 (br s, 1H) | 147.5, 129.3, 122.5, 121.0, 61.5, 55.0 |

| 3-(Diphenylamino)propan-1-ol | 58-60 | 7.20-7.30 (m, 4H), 6.95-7.05 (m, 6H), 3.75 (t, 2H), 3.65 (t, 2H), 1.85-1.95 (m, 2H), 1.60 (br s, 1H) | 147.8, 129.2, 121.8, 120.5, 62.0, 45.0, 31.5 |

Table 2: Characterization Data for Selected Diphenylamino Alcohols

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a diphenylamino alcohol via a modern catalytic cross-coupling reaction, followed by purification and characterization.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism that elegantly illustrates the role of the palladium catalyst in C-N bond formation.

Mechanism of Action: NMDA Receptor Antagonism

Many diphenylamino alcohols exhibit their neuroprotective effects by acting as antagonists at the NMDA receptor, a key player in excitatory synaptic transmission. Overactivation of this receptor is implicated in excitotoxicity and neuronal cell death.

Conclusion

The journey of diphenylamino alcohols from their early synthesis to their current application as sophisticated pharmacological tools highlights the dynamic interplay between synthetic chemistry and drug discovery. The evolution of synthetic methods, from the harsh conditions of the Ullmann condensation to the mild and versatile palladium-catalyzed reactions, has significantly expanded the accessibility and diversity of this important class of compounds. Their demonstrated activity as NMDA receptor antagonists underscores their continued relevance in the development of treatments for neurological disorders. Future research in this area will likely focus on the development of more enantioselective synthetic routes and the fine-tuning of the diphenylamino alcohol scaffold to achieve greater receptor subtype selectivity and improved therapeutic profiles.

Methodological & Application

Application Notes and Protocols for the Enantioselective Reduction of Ketones using (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols utilizing the chiral auxiliary (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This method, a cornerstone of asymmetric synthesis, is a specific application of the renowned Corey-Bakshi-Shibata (CBS) reduction. It offers high enantioselectivity and yields, making it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to key chiral synthons. The use of this compound as a chiral precursor for an oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, facilitates the highly enantioselective reduction of a wide range of ketones. This process, known as the Corey-Bakshi-Shibata (CBS) reduction, is celebrated for its predictability, operational simplicity, and high levels of asymmetric induction.[1][2]

The chiral amino alcohol is derived from the natural amino acid (R)-valine. In the presence of a borane source, it forms a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with another equivalent of the borane reagent and the ketone substrate in a well-defined transition state, leading to a face-selective hydride transfer.

Reaction Mechanism and Stereochemical Control

The enantioselectivity of the CBS reduction is governed by a highly organized, chair-like six-membered transition state. The mechanism involves the following key steps:

-

Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source to form the corresponding oxazaborolidine catalyst.

-

Activation of Borane: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of the borane reducing agent (e.g., BH₃). This coordination enhances the hydridic character of the borane.

-

Ketone Coordination: The endocyclic boron atom of the oxazaborolidine acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. For steric reasons, the larger substituent on the ketone orients itself away from the bulky diphenylmethyl group of the catalyst.

-

Enantioselective Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone via a highly ordered transition state. This intramolecular-like delivery of the hydride occurs to a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.

-

Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle.

The use of the (R)-amino alcohol typically leads to the formation of the (R)-alcohol upon reduction of a ketone where the larger substituent has a higher Cahn-Ingold-Prelog priority.

Quantitative Data

The enantioselective reduction of various ketones using the oxazaborolidine catalyst derived from this compound or its enantiomer consistently provides high yields and excellent enantiomeric excess (e.e.). The following table summarizes representative results for the reduction of different classes of ketones.

| Ketone Substrate | Product | Yield (%) | e.e. (%) | Configuration |

| Acetophenone | 1-Phenylethanol | >95 | 96 | (R) |

| Propiophenone | 1-Phenyl-1-propanol | >95 | 97 | (R) |

| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | ~90 | 95 | (R) |

| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 98 | (R) |

| Benzylacetone | 4-Phenyl-2-butanol | ~85 | 92 | (R) |

| 3-Nonyn-2-one | 3-Nonyn-2-ol | >90 | 96 | (R) |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >95 | 97 | (R) |

Note: The data presented is a compilation from various sources for the CBS reduction using catalysts derived from valine and may not all be from the specific (R)-enantiomer. The stereochemical outcome is predictable based on the catalyst's chirality.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

-

Borane-dimethyl sulfide (BMS) or borane-THF solution should be titrated prior to use.

-

Enantiomeric excess can be determined by chiral HPLC or GC analysis of the product or its derivative.

Protocol 1: In Situ Generation of the Catalyst for the Reduction of Acetophenone

This protocol describes a general procedure for the enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF solution (1 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, and other standard glassware.

Procedure:

-

Catalyst Preparation:

-

To a dry, argon-flushed round-bottom flask, add this compound (e.g., 0.1 mmol, 10 mol%).

-

Add anhydrous THF (e.g., 2 mL).

-

Slowly add borane-dimethyl sulfide complex (e.g., 0.1 mmol) or 1 M borane-THF solution (e.g., 0.1 mL) at room temperature.

-

Stir the mixture for 15-30 minutes at room temperature. Hydrogen gas evolution may be observed.

-

-

Reduction Reaction:

-

Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).

-

In a separate flask, prepare a solution of acetophenone (e.g., 1 mmol) in anhydrous THF (e.g., 3 mL).

-

Slowly add the acetophenone solution to the catalyst mixture via syringe over 10-15 minutes.

-

Slowly add an additional amount of borane-dimethyl sulfide complex (e.g., 0.6 mmol) or 1 M borane-THF solution (e.g., 0.6 mL) to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 2 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure (R)-1-phenylethanol.

-

Applications in Drug Development

The CBS reduction is a powerful tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to reliably introduce a specific stereocenter is crucial for the development of drugs with improved efficacy and reduced side effects. Chiral alcohols produced through this method are versatile building blocks that can be further elaborated into more complex molecules. For instance, chiral hydroxy esters, which can be synthesized by the reduction of the corresponding keto esters, are valuable intermediates in the synthesis of various drugs, including anti-hypertensives and anti-inflammatory agents.

Troubleshooting

-

Low Enantioselectivity:

-

Ensure that anhydrous conditions are strictly maintained, as moisture can decompose the borane reagent and the catalyst.

-

The purity of the chiral amino alcohol is critical.

-

The temperature of the reaction can significantly influence the enantioselectivity; lower temperatures often lead to higher e.e.

-

-

Low Yield:

-

Ensure the borane reagent is active by titrating it before use.

-

Slow addition of the ketone and the borane reagent can prevent side reactions.

-

Ensure complete quenching of excess borane before work-up to avoid product loss.

-

-

Reaction Does Not Go to Completion:

-

Increase the amount of borane reagent slightly.

-

Increase the reaction time or temperature, although this may affect enantioselectivity.

-

By following these guidelines and protocols, researchers can effectively utilize this compound for the enantioselective reduction of ketones, a key step in the asymmetric synthesis of valuable chiral molecules.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Alcohols with Borane and Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. One of the most reliable and widely adopted methods for this transformation is the asymmetric reduction of prochiral ketones, mediated by a borane reagent and a chiral catalyst derived from an amino alcohol. This process, commonly known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, offers high enantioselectivity, predictable stereochemical outcomes, and a broad substrate scope.[1][2][3]

The core of this methodology lies in the use of a chiral oxazaborolidine catalyst, which is typically generated in situ or pre-formed from a chiral β-amino alcohol (often derived from proline) and a borane source.[2][4] This catalyst coordinates with both the borane reducing agent and the ketone substrate, organizing them within a chiral environment to facilitate a highly face-selective hydride transfer.[1][5][6] The result is the formation of a secondary alcohol with a high degree of enantiomeric excess (ee), often exceeding 95%.[2][6]

These application notes provide a comprehensive overview of the CBS reduction, including its mechanism, substrate scope with quantitative data, and detailed experimental protocols for its practical application in a laboratory setting.

Reaction Mechanism and Stereochemical Model

The high efficiency and enantioselectivity of the CBS reduction are attributed to a well-defined catalytic cycle and transition state.[1][5][6] The mechanism involves a dual-activation strategy where the oxazaborolidine catalyst functions as both a Lewis acid and a Lewis base.[3][5][7]

-

Catalyst Activation: The stoichiometric reducing agent, typically a borane-THF or borane-dimethyl sulfide complex (BH₃·THF or BMS), coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][5]

-

Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone's carbonyl oxygen preferentially binds with its more accessible lone pair, orienting the larger substituent (Rₗ) away from the chiral framework of the catalyst.[1][4][5]

-

Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a rigid, six-membered ring transition state.[1][5][6] This highly organized arrangement dictates the stereochemical outcome of the reduction.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and yield the chiral alcohol.[1][5]

The predictable stereochemistry arises from the catalyst's structure. For instance, an (S)-proline-derived catalyst will typically deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol, and vice-versa.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data: Substrate Scope and Performance

The CBS reduction is effective for a wide array of prochiral ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[1][3] The enantioselectivity is generally highest for ketones with significant steric differentiation between the two substituents. The following table summarizes representative results for the asymmetric reduction of various ketones using an (S)-Methyl-CBS catalyst.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Configuration |

| Acetophenone | 1-Phenylethanol | 95 | >99 | R |

| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 92 | 96 | S |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 90 | 97 | S |

| Benzylacetone | 4-Phenyl-2-butanol | 85 | 89 | R |

| 3-Methyl-2-butanone | 3-Methyl-2-butanol | 82 | 81 | R |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 94 | 97 | R |

| Propiophenone | 1-Phenyl-1-propanol | 97 | 96 | R |

| 2-Octanone | 2-Octanol | 88 | 92 | R |

| α-Bromoacetophenone | 2-Bromo-1-phenylethanol | 91 | 95 | R |

Data compiled from various sources. Conditions typically involve 5-10 mol% catalyst and 1.0-1.2 equivalents of a borane complex in an anhydrous solvent like THF at temperatures ranging from -20°C to room temperature.

Experimental Protocols

The following protocols provide a general framework for performing a CBS reduction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as the presence of water can significantly diminish enantioselectivity.[1][5]

Protocol 1: In Situ Generation of Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the common procedure where the active oxazaborolidine catalyst is generated in situ from the corresponding amino alcohol precursor, followed immediately by the ketone reduction.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (BH₃·THF, 1 M solution)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere chemistry

Workflow Diagram:

Caption: A typical experimental workflow for the CBS reduction.

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (e.g., 25.5 mg, 0.1 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous THF (e.g., 2 mL) via syringe to dissolve the amino alcohol.

-

Catalyst Formation: To the stirred solution at room temperature, add 1 M BH₃·THF solution (e.g., 0.1 mL, 0.1 mmol) dropwise. Stir the mixture for 15-30 minutes. A clear, colorless solution should be observed.

-

Addition of Reductant: Add the remaining 1 M BH₃·THF solution required for the ketone reduction (e.g., 1.2 mL, 1.2 mmol for 2 mmol of ketone).

-

Substrate Addition: Cool the flask to the desired reaction temperature (e.g., 0°C or room temperature). Slowly add a solution of acetophenone (e.g., 240 mg, 2 mmol) in anhydrous THF (e.g., 3 mL) dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature for 30 minutes to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very carefully and slowly, add methanol (e.g., 2-4 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Stir for an additional 30-60 minutes until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl (e.g., 10 mL) and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL). The chiral amino alcohol precursor can often be recovered from the acidic aqueous layer by basification and extraction.

-

Washing: Combine the organic layers and wash successively with water (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (R)-1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.

Protocol 2: Workup for Boron Byproduct Removal

Boronic acid and borate ester byproducts can sometimes complicate purification. An effective method for their removal involves transesterification to the volatile trimethyl borate.

Procedure:

-

After quenching the reaction with methanol as described above, concentrate the reaction mixture on a rotary evaporator.

-

Add fresh methanol (e.g., 10-20 mL) to the residue and concentrate the mixture again.

-

Repeat this process of adding and removing methanol 2-3 times. This procedure converts boron-containing residues into trimethyl borate (b.p. 68-69 °C), which is removed azeotropically with the methanol.[8][9]

-

Proceed with the standard aqueous workup as described in Protocol 1.

Conclusion

The asymmetric reduction of ketones using borane and chiral amino alcohol-derived catalysts is a highly effective and practical method for accessing enantiomerically enriched secondary alcohols. Its broad substrate scope, excellent enantioselectivity, and predictable stereochemical control have established it as a vital tool in both academic research and industrial-scale synthesis.[1][3] By following the detailed protocols and understanding the underlying mechanism presented in these notes, researchers can reliably implement this powerful transformation in their synthetic endeavors.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Workup [chem.rochester.edu]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

Application Note: Asymmetric Ketone Reduction via Chiral Amino Alcohol Catalysis

Abstract

This application note provides a detailed protocol for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral amino alcohol-derived catalyst. The Corey-Bakshi-Shibata (CBS) reduction, a prominent example of this transformation, utilizes a chiral oxazaborolidine catalyst formed from a chiral amino alcohol and borane.[1][2] This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a valuable tool in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals.[2][3] This document outlines the reaction mechanism, a general experimental workflow, a detailed experimental protocol for the reduction of acetophenone, and a summary of representative results.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental and efficient method for introducing a stereocenter.[4][5] Among the various methods developed, the use of chiral amino alcohol-based catalysts in conjunction with a borane reducing agent has emerged as a robust and widely adopted strategy.[6][7]

The Itsuno-Corey reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis.[2][8] This reaction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol, such as (S)-α,α-diphenylprolinol, and borane.[7][9] The catalyst then mediates the enantioselective transfer of a hydride from a stoichiometric borane source to the ketone substrate, yielding a chiral alcohol with high enantiomeric excess (e.e.).[2][3]

Reaction Mechanism

The mechanism of the CBS reduction involves the formation of a catalyst-borane complex that coordinates to the ketone substrate. The chiral environment of the oxazaborolidine directs the hydride transfer from the coordinated borane to one of the two enantiotopic faces of the ketone.

The key steps in the catalytic cycle are as follows:

-